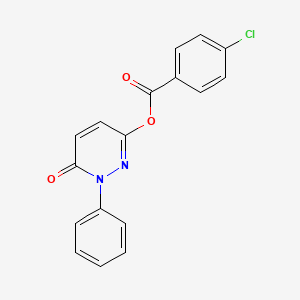

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name is (6-oxo-1-phenylpyridazin-3-yl) 4-chlorobenzoate , derived from its ester functional group and pyridazine backbone. Key structural components include:

- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms, partially hydrogenated (1,6-dihydro) and bearing an oxo group at position 6.

- Ester linkage : Connecting the pyridazine moiety to a 4-chlorobenzoate group.

- Phenyl substituent : Attached to the pyridazine nitrogen at position 1.

The molecular formula is C₁₇H₁₁ClN₂O₃ , with a molecular weight of 326.7 g/mol . The SMILES notation C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC=C(C=C3)Cl confirms the connectivity.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (6-oxo-1-phenylpyridazin-3-yl) 4-chlorobenzoate |

| CAS Number | 478029-27-5 |

| Molecular Formula | C₁₇H₁₁ClN₂O₃ |

| Molecular Weight | 326.7 g/mol |

| SMILES | C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC=C(C=C3)Cl |

X-ray Crystallographic Analysis and Solid-State Configuration

While direct crystallographic data for this compound is unavailable, insights can be drawn from analogous pyridazine derivatives. For example, 1,4-dihydro-1-phenylchromeno[4,3-c]pyrazole (C₁₆H₁₂N₂O) exhibits an orthorhombic crystal system (P2₁2₁2₁) with a dihedral angle of ~46° between the phenyl ring and the pyrazole moiety. Such structural motifs suggest potential conformational preferences in the title compound:

- Planar pyridazine ring : Stabilized by resonance interactions.

- Ester group orientation : Likely adopts a trans configuration to minimize steric strain.

In related pyridazine-ester complexes, hydrogen bonding between the ester carbonyl and adjacent protons may influence packing motifs.

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

1.3.1 Infrared (FT-IR) Spectroscopy

Expected absorption bands:

- C=O (ester) : ~1720–1750 cm⁻¹ (strong peak).

- C=O (pyridazine) : ~1650–1680 cm⁻¹.

- C–Cl (aromatic) : ~600–800 cm⁻¹.

1.3.2 Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR):

- Pyridazine protons : Downfield shifts due to electron-withdrawing effects (e.g., δ 7.5–8.0 ppm).

- Aromatic protons (4-chlorobenzoate) : Split into two doublets (δ 7.2–7.6 ppm).

- Phenyl substituent : Multiplet around δ 7.0–7.4 ppm.

Carbon NMR (¹³C NMR):

- Ester carbonyl : ~167–170 ppm.

- Pyridazine carbonyl : ~160–165 ppm.

1.3.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption maxima are anticipated in the 250–300 nm range due to π→π* transitions in the conjugated system.

Mass Spectrometric Fragmentation Patterns

Positive Ion Mode (ESI+) :

- Molecular ion : [M+H]⁺ at m/z 327.07.

- Key fragments :

- Loss of 4-chlorobenzoate : m/z 183.08 (pyridazinyl core + phenyl).

- Cleavage of ester bond : m/z 211.02 (6-oxo-1-phenylpyridazin-3-yl).

Negative Ion Mode (ESI−) :

- Molecular ion : [M−H]⁻ at m/z 325.06.

- Fragmentation : Predominant loss of the phenyl group (m/z 252.03).

Table 2: Predicted Mass Spectrometric Fragments

| Fragment Description | m/z (Expected) |

|---|---|

| [M+H]⁺ (Intact) | 327.07 |

| [M−4-chlorobenzoate]⁺ | 183.08 |

| [6-oxo-1-phenylpyridazin-3-yl]⁺ | 211.02 |

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) :

- Optimized geometry : The pyridazine ring adopts a planar conformation, with the ester group in a trans orientation relative to the phenyl substituent.

- Electronic properties :

- HOMO-LUMO gap : ~5.0 eV (indicative of moderate stability).

- Electron density : Concentrated on the carbonyl groups and aromatic regions.

Molecular Orbital Analysis :

- HOMO : Delocalized over the pyridazine ring and phenyl group.

- LUMO : Focused on the ester carbonyl, suggesting reactivity toward nucleophilic attack.

Table 3: Computational Parameters

| Parameter | Value (DFT, B3LYP) |

|---|---|

| HOMO-LUMO Gap | 5.0 eV |

| Dipole Moment | 4.2 Debye |

| Mulliken Charge (N1, N2) | −0.3, +0.1 |

Eigenschaften

IUPAC Name |

(6-oxo-1-phenylpyridazin-3-yl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O3/c18-13-8-6-12(7-9-13)17(22)23-15-10-11-16(21)20(19-15)14-4-2-1-3-5-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOGKPPMKMCSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate typically involves the reaction of 4-chlorobenzoic acid with 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate exhibit various biological activities:

- Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains.

- Anti-inflammatory Properties : The compound has been studied for its potential to reduce inflammation.

- Anticancer Potential : Investigations into its ability to inhibit cancer cell proliferation are ongoing.

Applications in Research

The applications of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate span several fields:

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a lead structure for developing new drugs. Its interactions with biological targets such as enzymes and receptors are critical for understanding its pharmacodynamics and pharmacokinetics.

Drug Design

The compound serves as a template for designing new pharmacological agents. Researchers investigate its structure-activity relationship (SAR) to optimize efficacy and reduce side effects.

Enzyme Mechanism Studies

It can be used as a probe in enzyme mechanism studies to elucidate biochemical pathways and interactions at the molecular level.

Case Studies

Several studies have investigated the applications of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity against various pathogens, indicating potential for development as antimicrobial agents.

- Anti-inflammatory Action : Research highlighted its ability to inhibit inflammatory pathways, suggesting therapeutic use in treating inflammatory diseases.

- Cancer Research : Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro and in vivo models.

Wirkmechanismus

The mechanism of action of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate can be compared with other similar compounds, such as:

6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl 4-methoxybenzoate: This compound has a methoxy group instead of a chlorine atom, which may result in different biological activities and chemical properties.

Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: This compound contains a phosphorothioate group, which can significantly alter its reactivity and applications.

The uniqueness of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate (C17H11ClN2O3) is a pyridazine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a unique structural configuration that contributes to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C17H11ClN2O3

- Molecular Weight : 326.74 g/mol

- IUPAC Name : (6-oxo-1-phenylpyridazin-3-yl) 4-chlorobenzoate

Biological Activities

Research indicates that 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and reducing viability.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. Its mechanism of action may involve the modulation of specific signaling pathways related to cell proliferation and survival.

3. Anti-inflammatory Effects

Preclinical studies suggest that 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate can reduce inflammation markers in various models of inflammatory diseases. This activity is likely mediated through the inhibition of pro-inflammatory cytokines.

The biological effects of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Showed inhibition of Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL. |

| Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM; reduced tumor size by 40% in xenograft models. |

| Anti-inflammatory Activity | Decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 60%. |

Synthesis and Derivatives

The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate typically involves the reaction of 4-chlorobenzoic acid with hydrazine derivatives under controlled conditions. The versatility of this compound allows for the derivation of various analogs with potentially enhanced biological activities.

Comparison with Similar Compounds

| Compound Name | Chemical Structure | Notable Properties |

|---|---|---|

| Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | C12H9ClN2O3 | Antimicrobial activity |

| 6-Oxo-1-(4-methylphenyl)-1,6-dihydropyridazine | C15H14N2O2 | Anti-inflammatory properties |

| 4-Chloro-N-(pyridin-2-yloxy)benzamide | C12H10ClN2O2 | Potential anticancer activity |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate?

The compound is synthesized via multi-step reactions involving esterification, amidation, and cyclization. Key steps include:

- Condensation of substituted pyridazine intermediates with 4-chlorobenzoyl chloride under anhydrous conditions.

- Use of catalysts (e.g., DMAP) and controlled temperatures (40–60°C) to optimize coupling efficiency .

- Purification via column chromatography with ethyl acetate/hexane gradients to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of this compound?

Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign protons and carbons in the pyridazine and chlorobenzene rings .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 367.05) .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) functional groups .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening should include:

- In vitro enzyme inhibition assays : Test against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) .

- Cytotoxicity profiling : Use of human cell lines (e.g., HEK293, HeLa) to evaluate IC values .

- Target binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for specific receptors .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield and purity during synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading .

- In-line monitoring : Employ techniques like FTIR or HPLC to track reaction progress and intermediate stability .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates, reducing side products .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Purity validation : Ensure compound purity (>95%) via HPLC and elemental analysis, as impurities can skew bioactivity results .

- Assay standardization : Replicate experiments under identical conditions (e.g., cell density, incubation time) .

- Structural analogs comparison : Benchmark activity against derivatives (e.g., ethyl 4-[benzyl(methyl)amino] analogs) to identify substituent-specific effects .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets or allosteric sites .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability and binding free energy over 100-ns trajectories .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How do structural modifications influence the compound’s biological activity and selectivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF) on the benzene ring enhances target affinity but may reduce solubility .

- Pyridazine ring modifications : Replacing the 6-oxo group with a thione (-S) alters hydrogen-bonding interactions, impacting kinase inhibition .

- Pharmacophore mapping : Overlay active analogs (e.g., dihydropyridazine derivatives) to identify critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.